molecular formula C34H37FN2O6 B565957 Atorvastatin Lactam Methyl Ester CAS No. 1795790-02-1

Atorvastatin Lactam Methyl Ester

Cat. No. B565957
CAS RN: 1795790-02-1
M. Wt: 588.676
InChI Key: YNGOMPIJVFEMSM-VNPSQQOISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Atorvastatin Lactam Methyl Ester is a methyl esterified derivative of Atorvastatin . Atorvastatin is a lipid-lowering drug that is widely used in the treatment of cardiovascular diseases . It is used together with a proper diet to lower cholesterol and triglyceride levels in the blood .


Synthesis Analysis

The synthesis of Atorvastatin involves several procedures, including Paal-Knorr synthesis and several new synthetic strategies . A concise and convergent synthesis of Atorvastatin has been presented based on an Ugi reaction, which shortens the current synthetic route and is advantageous over the published syntheses .


Molecular Structure Analysis

Atorvastatin competitively inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase . By preventing the conversion of HMG-CoA to mevalonate, statin medications decrease cholesterol production in the liver .


Chemical Reactions Analysis

Atorvastatin inhibits the 9-cis-RA-induced Gal4 reporter activity more strongly than Atorvastatin . The main retrosynthetic scheme of the Atorvastatin synthesis focuses on the assembly of its five different substituents on a pyrrole hub .

Mechanism of Action

Atorvastatin competitively inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase . By preventing the conversion of HMG-CoA to mevalonate, statin medications decrease cholesterol production in the liver .

Future Directions

Polymers and nanoparticles for statin delivery were recently investigated to improve bioavailability and effectiveness . Statin delivery through poly-lactic-co-glycolic acid (PLGA) appears the most promising aspect of current research to enhance drug activity .

properties

IUPAC Name

methyl (3R,5R)-7-[5-(4-fluorophenyl)-2-oxo-4-phenyl-3-(phenylcarbamoyl)-3-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H37FN2O6/c1-22(2)34(32(41)36-26-12-8-5-9-13-26)30(23-10-6-4-7-11-23)31(24-14-16-25(35)17-15-24)37(33(34)42)19-18-27(38)20-28(39)21-29(40)43-3/h4-17,22,27-28,38-39H,18-21H2,1-3H3,(H,36,41)/t27-,28-,34?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGOMPIJVFEMSM-VNPSQQOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(C(=C(N(C1=O)CCC(CC(CC(=O)OC)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1(C(=C(N(C1=O)CC[C@H](C[C@H](CC(=O)OC)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H37FN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atorvastatin Lactam Methyl Ester

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